
Tetratriacontadiene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetratriacontadiene is a hydrocarbon compound with the molecular formula C34H66 It is characterized by the presence of two double bonds within its long carbon chain This compound is part of the larger family of alkenes, which are hydrocarbons containing at least one carbon-carbon double bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tetratriacontadiene can be achieved through several methods, including:
Catalytic Hydrogenation: This method involves the partial hydrogenation of tetratriacontatetraene, a compound with four double bonds, using a catalyst such as palladium on carbon (Pd/C) under controlled conditions.
Wittig Reaction: This reaction involves the use of a phosphonium ylide to form the double bonds in the carbon chain. The reaction typically requires a strong base such as sodium hydride (NaH) and is carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound often involves the extraction from natural sources, such as plant stems, followed by purification using chromatographic techniques. The use of large-scale catalytic hydrogenation is also common in industrial settings to produce the compound in significant quantities.
Analyse Chemischer Reaktionen
Types of Reactions
Tetratriacontadiene undergoes several types of chemical reactions, including:
Oxidation: The double bonds in this compound can be oxidized to form epoxides or diols using oxidizing agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: The compound can be fully hydrogenated to form tetratriacontane using hydrogen gas (H2) in the presence of a metal catalyst like palladium or platinum.
Substitution: Halogenation reactions can occur where the double bonds react with halogens (e.g., bromine or chlorine) to form dihalides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous solution, osmium tetroxide (OsO4) in the presence of a co-oxidant.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or platinum (Pt) as catalysts.
Substitution: Bromine (Br2) or chlorine (Cl2) in an inert solvent like carbon tetrachloride (CCl4).
Major Products Formed
Oxidation: Epoxides, diols.
Reduction: Tetratriacontane.
Substitution: Dihalides (e.g., this compound dibromide).
Wissenschaftliche Forschungsanwendungen
Tetratriacontadiene has several applications in scientific research, including:
Chemistry: Used as a model compound to study the reactivity of long-chain alkenes and their derivatives.
Biology: Investigated for its potential role in biological systems, particularly in the study of lipid metabolism and membrane structure.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature and ability to interact with lipid membranes.
Industry: Utilized in the production of specialty chemicals and materials, including lubricants and surfactants.
Wirkmechanismus
The mechanism of action of tetratriacontadiene involves its interaction with various molecular targets, primarily through its double bonds. These interactions can lead to the formation of reactive intermediates, such as epoxides, which can further react with biological molecules. The compound’s hydrophobic nature allows it to integrate into lipid membranes, potentially affecting membrane fluidity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetratetracontane (C44H90): A longer-chain hydrocarbon with no double bonds, making it less reactive compared to tetratriacontadiene.
Hexatriacontadiene (C36H70): Similar in structure but with a slightly longer carbon chain, leading to different physical properties and reactivity.
Uniqueness
This compound is unique due to its specific chain length and the presence of two double bonds, which confer distinct chemical reactivity and physical properties. Its ability to undergo various chemical reactions, such as oxidation and reduction, makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
80961-14-4 |
|---|---|
Molekularformel |
C34H66 |
Molekulargewicht |
474.9 g/mol |
IUPAC-Name |
tetratriaconta-1,3-diene |
InChI |
InChI=1S/C34H66/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3,5,7H,1,4,6,8-34H2,2H3 |
InChI-Schlüssel |
XYSMENWZUPTRBA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC=CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


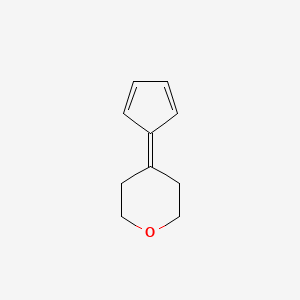
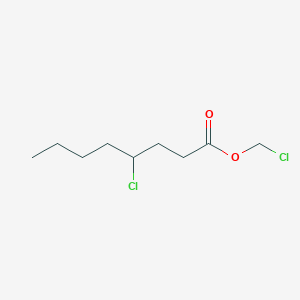
![2-{[(2-Fluorophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14430482.png)
![2-Hydroxyethyl 2-[(prop-2-en-1-yl)oxy]ethyl carbonate](/img/structure/B14430488.png)
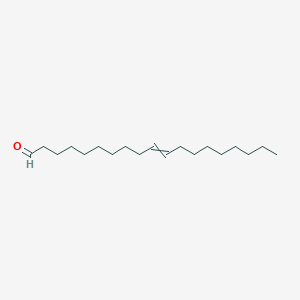



![2-(Methylsulfanyl)-5-[(prop-2-en-1-yl)sulfanyl]thiophene](/img/structure/B14430505.png)
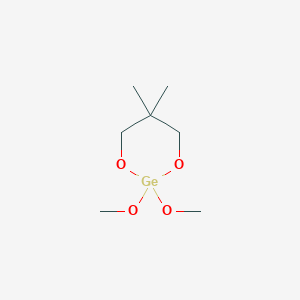


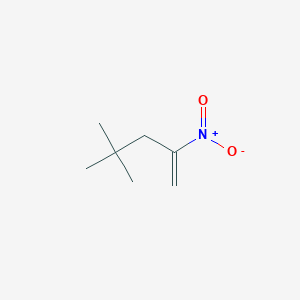
![1-[2-(2-Hydroxyethyl)hexahydropyrrolo[1,2-b][1,2]oxazol-3-yl]butan-1-one](/img/structure/B14430535.png)
